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Compound of Interest

8-(3,5-Dimethoxyphenyl)-8-
Compound Name:
oxooctanoic acid

cat. No.: B1360712

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the known and predicted physicochemical
properties of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid. Due to the limited availability of
specific experimental data for this compound in publicly accessible literature, this guide
combines established molecular information with predicted values derived from computational
models. Furthermore, it outlines general experimental protocols for the determination of key
physicochemical parameters, offering a framework for the empirical investigation of this and
other novel chemical entities.

Data Presentation: Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for 8-(3,5-
Dimethoxyphenyl)-8-oxooctanoic acid. It is crucial to note that predicted values are
estimations and should be confirmed through experimental validation.
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Property Value Data Type

8-(3,5-dimethoxyphenyl)-8- )
IUPAC Name ] ] Systematic
oxooctanoic acid

CAS Number 898792-57-9 Identifier
Molecular Formula C16H2205 Established
Molecular Weight 294.34 g/mol Established
Melting Point Not available Experimental

Predicted: 485.7 + 25.0 °C (at

Boiling Point Predicted
760 mmHg)
pKa (acidic) Predicted: 4.75 £ 0.10 Predicted
LogP (Octanol-Water Partition ) ]
o Predicted: 2.8 Predicted
Coefficient)
Aqueous Solubility Predicted: Low Predicted

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the core
physicochemical properties of organic compounds like 8-(3,5-Dimethoxyphenyl)-8-
oxooctanoic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For
a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

o Sample Preparation: A small amount of the finely powdered, dry compound is packed into a
capillary tube to a height of 2-3 mm.

e Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of
a heated block or oil bath with a thermometer or an electronic temperature sensor.
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e Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to
ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

» Observation: The temperatures at which the first droplet of liquid appears and at which the
entire sample becomes a clear liquid are recorded. This range represents the melting point
of the substance. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a carboxylic acid like the target
compound, it represents the pH at which the acid is 50% ionized.

Methodology: Potentiometric Titration

o Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent,
typically a mixture of water and an organic co-solvent (like methanol or DMSO) if the
compound has low aqueous solubility, to create a solution of known concentration (e.g., 0.01
M).

« Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M
NaOH), added in small, known increments.

e pH Measurement: The pH of the solution is measured using a calibrated pH meter after each
addition of the titrant.

o Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined from this curve as the pH at the half-equivalence point (the
point at which half of the acid has been neutralized).

Octanol-Water Partition Coefficient (LogP)
Determination

LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils,
and other non-polar solvents. It is a critical parameter in drug development as it influences
absorption and distribution.

Methodology: Shake-Flask Method
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Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g.,
phosphate-buffered saline at pH 7.4) are mixed and allowed to saturate each other.

Partitioning: A known amount of the compound is dissolved in one of the phases (typically
the one in which it is more soluble). The two phases are then combined in a separatory
funnel and shaken vigorously to allow the compound to partition between the two immiscible
layers until equilibrium is reached.

Phase Separation: The mixture is allowed to stand until the two phases have completely
separated.

Concentration Analysis: The concentration of the compound in each phase is determined
using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance
Liquid Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-
10 logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a
given temperature. It is a fundamental property for drug delivery and formulation.

Methodology: Equilibrium Shake-Flask Method

Sample Preparation: An excess amount of the solid compound is added to a known volume
of water or a relevant aqueous buffer in a sealed flask.

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-
48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

Sample Filtration/Centrifugation: The saturated solution is filtered or centrifuged to remove
any undissolved solid.

Concentration Measurement: The concentration of the compound in the clear, saturated
solution is quantified using a validated analytical method (e.g., HPLC, LC-MS).
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» Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified

temperature and pH.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the physicochemical
characterization of a new chemical entity (NCE), such as 8-(3,5-Dimethoxyphenyl)-8-

oxooctanoic acid.
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Workflow for Physicochemical Characterization of a New Chemical Entity
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 To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 8-(3,5-
Dimethoxyphenyl)-8-oxooctanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360712#physicochemical-properties-of-8-3-5-
dimethoxyphenyl-8-oxooctanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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